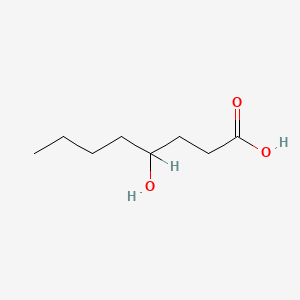

2-Propenoic acid, (triethoxysilyl)methyl ester

説明

“2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester” is a chemical compound with the molecular formula C10H20O5Si . It has a molecular weight of 248.3483 . It is also known by other names such as Methacrylic acid, 3-(trimethoxysilyl)propyl ester; α-Methylacryloxypropyltrimethoxysilane; γ-Methacryloxypropyltrimethoxysilane; γ-Methacrylyloxypropyltrimethoxysilane .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H20O5Si/c1-9(2)10(11)15-7-6-8-16(12-3,13-4)14-5/h1,6-8H2,2-5H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用

Chromatographic Analysis

"I. Korhonen" (1984) conducted a study on capillary column chromatography focusing on trihalogenated methyl propanoates and butanoates formed from the halogenation of monochlorinated methyl propenoates and 2-butenoates. The research detailed the separation and elution order of unsaturated esters and their halogenated products, highlighting the utility of chromatographic techniques in analyzing chemical compounds similar to "2-Propenoic acid, (triethoxysilyl)methyl ester" (Korhonen, 1984).

NMR Spectroscopy Studies

P. Forgó, K. Felfoeldi, and I. Pálinkó (2005) investigated the conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester using NMR spectroscopy. Their study, using various solvents, aimed to identify possible conformers, contributing to the understanding of the structural behavior of compounds related to "2-Propenoic acid, (triethoxysilyl)methyl ester" (Forgó, Felfoeldi, & Pálinkó, 2005).

Synthetic Chemistry Applications

A. Alanine et al. (1989) discussed the synthesis of methyl-2-(ω-iodoalkyl)propenoates, showcasing a method that involves the facile ring opening of α-methylene-γ-andδ-lactones with trimethylsilyl iodide. This research highlights the synthetic utility and potential applications of derivatives of propenoic acid in creating complex organic molecules (Alanine, Fishwick, Jones, & Mitchell, 1989).

Mass Spectrometry in Analyzing Ester Fragments

"I. Korhonen" (1983) utilized metastable peaks in mass spectrometry to study the fragmentation pathways of methyl and trideuteriomethyl chloropropenoates and chloromethyl propenoate. This work is significant for understanding the mass spectral behavior of esters related to "2-Propenoic acid, (triethoxysilyl)methyl ester," providing insights into their structural and chemical properties (Korhonen, 1983).

Analytical Method Development

Lao Qianqun (2006) developed a method for determining 2-Propenoic acid methyl ester among other hazardous substances in the air of workplaces. This study emphasizes the importance of analytical methodologies in monitoring and ensuring safety in occupational environments, relevant to the handling and usage of "2-Propenoic acid, (triethoxysilyl)methyl ester" and similar compounds (Qianqun, 2006).

Safety and Hazards

This compound should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. If contact occurs, rinse immediately with plenty of water. If symptoms persist, seek medical attention . It is also advised not to release this compound into the environment .

作用機序

Target of Action

Similar compounds are known to interact with various cellular structures and processes, often acting as a coupling agent in material science .

Mode of Action

It’s known that triethoxysilyl compounds can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds . This process allows the compound to act as a bridge between organic and inorganic materials, enhancing their compatibility and adhesion .

Biochemical Pathways

The hydrolysis and condensation reactions it undergoes can influence various biochemical processes, particularly in the context of material science and surface chemistry .

Pharmacokinetics

Similar compounds are generally poorly absorbed and rapidly excreted, with low bioavailability . More research is needed to fully understand the pharmacokinetics of this specific compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its application. In material science, it can enhance the properties of hybrid materials, improving their durability, compatibility, and resistance to environmental factors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the hydrolysis and condensation reactions it undergoes are pH-dependent . Additionally, temperature and humidity can affect its reactivity and the rate of these reactions .

特性

IUPAC Name |

triethoxysilylmethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5Si/c1-5-10(11)12-9-16(13-6-2,14-7-3)15-8-4/h5H,1,6-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUXKFKVDQRWJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](COC(=O)C=C)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619314 | |

| Record name | (Triethoxysilyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, (triethoxysilyl)methyl ester | |

CAS RN |

78884-71-6 | |

| Record name | (Triethoxysilyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[(Oxiran-2-yl)methoxy]propyl}silane](/img/structure/B3057215.png)

![2-[2-(Benzyloxy)ethyl]propane-1,3-diol](/img/structure/B3057216.png)

![2,2'-[Methylenebis(oxy)]dianiline](/img/structure/B3057227.png)

![Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester](/img/structure/B3057231.png)